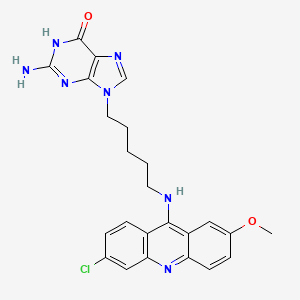
3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl-: is a heterocyclic compound that belongs to the isoxazolone family. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of the aminoethyl and methyl groups at specific positions on the ring structure imparts unique chemical properties and potential biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-nitrobenzoic acid with ethylenediamine, followed by cyclization to form the isoxazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted isoxazolones with various functional groups.
科学研究应用
Chemistry: In chemistry, 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It is studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to modulate biological pathways and target specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the derivative of the compound being studied.
相似化合物的比较
2-Aminothiazole: Another heterocyclic compound with a sulfur atom in the ring.
4-(2-Aminoethyl)aniline: Contains an aminoethyl group attached to an aromatic ring.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: A silane derivative with similar functional groups.
Uniqueness: 3(2H)-Isoxazolone, 4-(2-aminoethyl)-5-methyl- is unique due to its specific ring structure and the presence of both aminoethyl and methyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
58728-68-0 |
|---|---|
分子式 |
C6H10N2O2 |
分子量 |
142.16 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(2-3-7)6(9)8-10-4/h2-3,7H2,1H3,(H,8,9) |
InChI 键 |
HTCSMBYLKHMDSV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NO1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)

![7-Ethyl-9-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-D]azepin-2-amine](/img/structure/B12917601.png)


![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)


